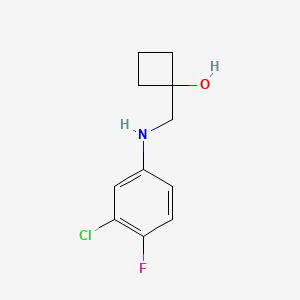
1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3-chloro-4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of 3-chloro-4-fluoroaniline with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutanone.
Reduction: Formation of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutanamine.
Substitution: Formation of derivatives with different substituents replacing the chloro or fluoro groups.
Scientific Research Applications
1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the 3-chloro-4-fluorophenyl motif and exhibits similar biological activities.
1-(2,4-Dichlorobenzoyl)-4-[(4-fluorophenyl)methyl]piperazine: Contains a similar aromatic structure and is used in medicinal chemistry.
Uniqueness
1-(((3-Chloro-4-fluorophenyl)amino)methyl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-[(3-chloro-4-fluoroanilino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H13ClFNO/c12-9-6-8(2-3-10(9)13)14-7-11(15)4-1-5-11/h2-3,6,14-15H,1,4-5,7H2 |
InChI Key |
ZTQZOECUXSHTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC2=CC(=C(C=C2)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















